3-Methoxy-5-methylbenzoyl chloride
Overview
Description
3-Methoxy-5-methylbenzoyl chloride is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.621 . It belongs to the category of carbonyl chlorides .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-methylbenzoyl chloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure can be further analyzed using tools like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
3-Methoxy-5-methylbenzoyl chloride is a compound with a molecular weight of 184.62 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis of Derivatives
- A study conducted by Havaldar, Bhise, and Burudkar (2004) details the synthesis of derivatives using Methoxy-5-nitrobenzaldehyde, which is transformed through various reactions, including treatment with thionyl chloride, to yield different compounds. These derivatives were tested for antibacterial activity against various bacteria, highlighting the potential pharmaceutical applications of such compounds (Havaldar, Bhise, & Burudkar, 2004).
Chemical Education and Laboratory Experiments
- Kurteva and Petrova (2015) describe a laboratory experiment where students synthesize 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one by selective C-acylation. This educational approach demonstrates the practical applications of 3-Methoxy-5-methylbenzoyl chloride in teaching advanced chemistry concepts (Kurteva & Petrova, 2015).
Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) researched new zinc phthalocyanine derivatives for potential use in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Pharmaceutical Synthesis
- Yüksek et al. (2008) discuss the synthesis of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones using p-methoxybenzoyl chloride. This process is significant for pharmaceutical chemistry, as it explores the effects of solvents and molecular structure on acidity and involves advanced analytical techniques like GIAO NMR calculations (Yüksek et al., 2008).
Antibacterial Applications
- The study by Havaldar et al. (2004) also highlights the antibacterial potential of synthesized derivatives against various bacterial strains. This suggests the role of 3-Methoxy-5-methylbenzoyl chloride derivatives in developing new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).
Novel Compounds Synthesis
- Manap, Yüksek, Ekinci, and Sel (2022) synthesized novel compounds for potential use in antimicrobial and antioxidant applications. Their study illustrates the versatility of 3-Methoxy-5-methylbenzoyl chloride in creating new compounds with potential health benefits (Manap, Yüksek, Ekinci, & Sel, 2022).
properties
IUPAC Name |
3-methoxy-5-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXTQNNWZAHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575973 | |
Record name | 3-Methoxy-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylbenzoyl chloride | |
CAS RN |
96227-40-6 | |
Record name | 3-Methoxy-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.